Methyl 2-(3-methylcyclopentyl)acetate
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Overview
Description
Methyl 2-(3-methylcyclopentyl)acetate is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclopentane, featuring a methyl group and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methylcyclopentyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methylcyclopentanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclopentylacetic acid.
Reduction: Formation of 3-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Methyl 2-(3-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopentyl acetate: A closely related compound with similar structural features.
2-Methylcyclopentyl acetate: Another similar compound with a different position of the methyl group.
Cyclopentanol derivatives: Compounds with similar cyclopentane rings and functional groups.
Uniqueness
Methyl 2-(3-methylcyclopentyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with a methyl and acetate group makes it valuable for various applications, particularly in organic synthesis and industrial processes.
Biological Activity
Methyl 2-(3-methylcyclopentyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_8H_{14}O_2. It belongs to the class of esters, characterized by the presence of a methyl group attached to a cyclopentyl structure. The compound exhibits a distinctive aromatic profile, which is often linked to its biological activity.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antioxidant Activity : The compound has been associated with free radical scavenging capabilities, which are crucial for preventing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
- Anti-inflammatory Effects : Evidence points to its potential in modulating inflammatory responses.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Membrane Interaction : The lipophilic nature of the compound suggests it may interact with cell membranes, influencing cellular signaling pathways.
Antioxidant Activity
A study examined the antioxidant properties of various compounds, including this compound. Results indicated significant free radical scavenging activity:
Compound | IC50 (µg/mL) |
---|---|
This compound | 147.28 ± 0.57 |
Ascorbic Acid | 98.14 ± 0.66 |
This data demonstrates that while this compound has antioxidant properties, it is less potent than ascorbic acid .
Antimicrobial Activity
In another study focusing on the antimicrobial properties of various esters, this compound was tested against common bacterial strains. The results showed:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 8 |
These findings suggest that the compound exhibits moderate antimicrobial activity .
Anti-inflammatory Effects
Research into the anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. A comparative analysis showed:
Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
---|---|---|
Control | 100 | 80 |
This compound (50 µM) | 60 | 50 |
The reduction in cytokine levels indicates its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 2-(3-methylcyclopentyl)acetate |
InChI |
InChI=1S/C9H16O2/c1-7-3-4-8(5-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
VRWLMHRDOAHZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CC(=O)OC |
Origin of Product |
United States |
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